molecular formula C23H20FN3O4S B12473664 N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide

N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide

Cat. No.: B12473664
M. Wt: 453.5 g/mol
InChI Key: QAWWRHGAMGEFLJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a quinoxaline moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H20FN3O4S

Molecular Weight

453.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C23H20FN3O4S/c1-16-10-12-17(13-11-16)32(30,31)27(20-8-4-2-6-18(20)24)15-23(29)26-14-22(28)25-19-7-3-5-9-21(19)26/h2-13H,14-15H2,1H3,(H,25,28)

InChI Key

QAWWRHGAMGEFLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)C4=CC=CC=C4F

Origin of Product

United States

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